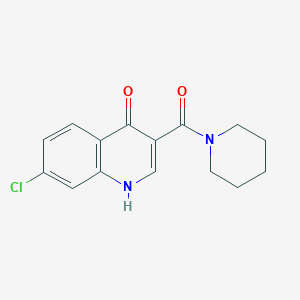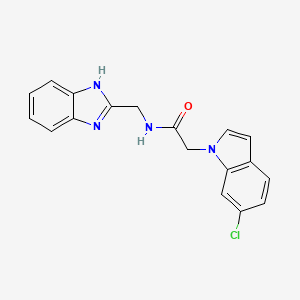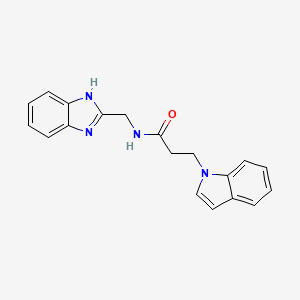![molecular formula C25H25N3O B10982829 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone](/img/structure/B10982829.png)
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that combines a naphthylmethyl group, a benzimidazole moiety, and a piperidino-ethanone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The naphthylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the piperidino-ethanone moiety is attached via a nucleophilic substitution reaction, using piperidine and an appropriate ethanone derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized to form a naphthylmethyl ketone.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The piperidino-ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the piperidino-ethanone moiety under basic conditions.
Major Products Formed
Oxidation: Naphthylmethyl ketone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidino-ethanone derivatives.
Applications De Recherche Scientifique
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The naphthylmethyl group may enhance the compound’s ability to cross cell membranes, while the piperidino-ethanone moiety can interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-NAPHTHYLMETHYL)-2-NAPHTHOIC ACID: Similar structure but with a naphthoic acid moiety instead of a benzimidazole and piperidino-ethanone framework.
1-NAPHTHYLMETHYL CARBONATES AND CARBAMATES: Compounds with similar naphthylmethyl groups but different functional groups.
NAPHTHALIMIDE END-CAPPED DIPHENYLACETYLENE: A compound with a naphthalimide group and diphenylacetylene core.
Uniqueness
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is unique due to its combination of a benzimidazole core, a naphthylmethyl group, and a piperidino-ethanone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H25N3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C25H25N3O/c29-25(27-15-6-1-7-16-27)18-28-23-14-5-4-13-22(23)26-24(28)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-5,8-14H,1,6-7,15-18H2 |
Clé InChI |
QDFZYKLOQZWLJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10982775.png)
![ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10982777.png)
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B10982787.png)
![2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole](/img/structure/B10982788.png)
![Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10982795.png)
![1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10982800.png)
![3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one](/img/structure/B10982802.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982815.png)
![N-(furan-2-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B10982819.png)
